molecular formula C8H9ClO2S B237596 3-Acetyloxy-4-phenyl-2-azetidinone CAS No. 133066-59-8

3-Acetyloxy-4-phenyl-2-azetidinone

Cat. No.: B237596
CAS No.: 133066-59-8
M. Wt: 205.21 g/mol
InChI Key: YTBSMLRVFPHDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyloxy-4-phenyl-2-azetidinone is a chiral intermediate used in the synthesis of various pharmaceutical compounds. It is particularly notable for its role in the semi-synthesis of paclitaxel (taxol), an anticancer drug . This compound belongs to the azetidinone class, which is characterized by a four-membered lactam ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyloxy-4-phenyl-2-azetidinone can be achieved through biocatalytic processes. One common method involves the enzymatic esterification of 3-hydroxy-4-phenyl-2-azetidinone using acetic anhydride in the presence of lipases . This method is advantageous due to its high enantioselectivity and mild reaction conditions.

Industrial Production Methods

For industrial production, a practical and scalable procedure has been developed. This involves the use of ethyl 2-((2R,3R)-N-(4-methoxyphenyl)-3-methyloxirane-2-carboxylate as a starting material, which undergoes a series of reactions including cyclization and acetylation to yield this compound .

Chemical Reactions Analysis

Types of Reactions

3-Acetyloxy-4-phenyl-2-azetidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 3-Keto-4-phenyl-2-azetidinone

    Reduction: 3-Hydroxy-4-phenyl-2-azetidinone

    Substitution: 3-Substituted-4-phenyl-2-azetidinone derivatives

Mechanism of Action

The mechanism of action of 3-Acetyloxy-4-phenyl-2-azetidinone involves its role as a chiral intermediate in the synthesis of biologically active compounds. In the case of paclitaxel (taxol), the compound contributes to the stabilization of microtubules, thereby inhibiting cell division and exerting anticancer effects . The molecular targets include tubulin proteins, which are essential for microtubule formation.

Properties

IUPAC Name

(2-oxo-4-phenylazetidin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(13)15-10-9(12-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSMLRVFPHDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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